Gramicidin S was first isolated by Russian microbiologist Georgyi Frantsevitch Gause and his wife Maria Brazhnikova in 1942. It is classified as a cationic cyclic decapeptide and is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as certain fungi and protozoa . The compound's structure consists of two identical pentapeptides linked head-to-tail, forming a ring composed of five different amino acids, with ornithine and D-phenylalanine being notable for their uncommon presence in peptide structures .
The synthesis of gramicidin S involves a complex biosynthetic pathway primarily facilitated by nonribosomal peptide synthetases. The process can be summarized as follows:
Gramicidin S dihydrochloride features a cyclodecapeptide structure represented as cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂. This structure is characterized by:
Gramicidin S participates in several chemical reactions, primarily involving:
The mechanism of action of gramicidin S is primarily centered on its ability to disrupt bacterial cell membranes. Key points include:
Gramicidin S dihydrochloride possesses several notable physical and chemical properties:
Gramicidin S dihydrochloride has been widely applied in various fields:
The early 20th century witnessed burgeoning interest in microbial antagonism – the phenomenon where certain microorganisms produce substances that inhibit competitors. This concept, termed "antibiosis" by Vuillemin in 1890, became the foundation for antibiotic discovery. Pioneering work by scientists including Louis Pasteur and Robert Koch established the germ theory of disease, setting the stage for therapeutic exploitation of microbial compounds. The isolation of mycophenolic acid (1893) and development of arsphenamine (1910) represented early milestones, though limitations in efficacy and toxicity drove continued exploration. The 1939 discovery of tyrothricin by René Dubos marked a significant advancement as the first commercially produced antibiotic mixture, demonstrating the potential of soil bacteria as sources of clinically useful antimicrobial agents [7] [9].
Amidst the devastating infections of World War II battlefields, Soviet microbiologist Georgyi Frantsevitch Gause and his wife Maria Brazhnikova pioneered targeted antibiotic discovery. In 1942, their systematic screening of soil microorganisms led to a breakthrough: the isolation of a novel strain of Brevibacillus brevis (originally classified as Bacillus brevis) from Siberian soil samples. This bacterium produced a potent antimicrobial agent with activity against both Gram-positive and Gram-negative pathogens, a significant advantage over existing options like penicillin and tyrothricin, which were primarily effective against Gram-positive bacteria. The discovery occurred under challenging conditions in Moscow, reflecting the urgent wartime need for effective anti-infective agents [1] [8].
Initial characterization revealed profound differences between the novel antibiotic and previously known compounds. Tyrothricin, discovered by Dubos, is a mixture of linear peptides (gramicidins A, B, C) and cyclic decapeptides (tyrocidines). The primary antibacterial components within tyrothricin, the linear gramicidins (often termed gramicidin D), form ion-channel structures permeable to monovalent cations but exhibit negligible activity against Gram-negative bacteria and significant mammalian cell toxicity. In stark contrast, Gause and Brazhnikova's compound demonstrated a cyclic decapeptide structure with a distinctive C₂-symmetrical, antiparallel β-sheet conformation. This structural architecture, elucidated through collaborative efforts involving Richard Synge (using paper chromatography) and Dorothy Hodgkin and Gerhard Schmidt (crystallography), conferred broad-spectrum activity encompassing Gram-positive and Gram-negative bacteria, plus some fungi. The compound was initially referred to as "Gramicidin Soviet" or "Soviet Gramicidin" to distinguish it from Dubos' gramicidin [1] [5] [7].
The designation Gramicidin S (GS) was formally adopted, with the "S" signifying "Soviet" in recognition of its origin. Its potent bactericidal properties and topical efficacy were rapidly translated into clinical practice. By 1944, Gramicidin S was being manufactured and deployed in Soviet military hospitals to treat infected wounds, significantly reducing mortality and morbidity from battlefield injuries. Its success on the Eastern Front was notable by 1946. This achievement earned Georgyi Gause the prestigious Stalin Prize for Medicine in 1946. Crucially, the therapeutic importance of Gramicidin S provided Gause with political protection during the period of Lysenkoism, allowing him to collaborate with geneticists and contributing indirectly to the eventual downfall of this anti-genetic doctrine in Soviet science. International scientific exchange occurred when samples were sent via the International Red Cross to Great Britain in 1944, facilitating independent verification of its novelty and potency [1] [6] [8].
Table 1: Key Differences Between Gramicidin S and Gramicidin (D)
Characteristic | Gramicidin S | Gramicidin (D/Tyrothricin) |
---|---|---|
Discovery Origin | Soviet Union (1942, Gause & Brazhnikova) | USA (1939, Dubos) |
Producing Organism | Brevibacillus brevis specific strain | Brevibacillus parabrevis |
Chemical Structure | Cyclic decapeptide; C₂-symmetric β-sheet | Linear pentadecapeptides (Mixture: A, B, C) |
Primary Mechanism | Membrane disruption (pore formation/demixing) | Ion channel formation (monovalent cations) |
Spectrum of Activity | Gram-positive, Gram-negative bacteria, some fungi | Primarily Gram-positive bacteria |
Systemic Use Potential | Limited by hemolysis (topical only) | Highly toxic (topical only) |
Nomenclature Significance | "S" for "Soviet" | "D" for "Dubos" |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7